molecular formula C11H21NO B14610431 1-(2-Ethylpiperidin-1-yl)butan-1-one CAS No. 57150-37-5

1-(2-Ethylpiperidin-1-yl)butan-1-one

Cat. No.: B14610431
CAS No.: 57150-37-5
M. Wt: 183.29 g/mol
InChI Key: IHCUOSILMQTAFN-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperidin-1-yl)butan-1-one is a chemical compound with a piperidine ring structure. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group and a butanone moiety.

Preparation Methods

The synthesis of 1-(2-Ethylpiperidin-1-yl)butan-1-one typically involves the reaction of 2-ethylpiperidine with butanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethylpiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are often explored for their pharmacological effects, and this compound may serve as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethylpiperidin-1-yl)butan-1-one can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Known for its antiviral and anticancer effects.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Exhibits anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

57150-37-5

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C11H21NO/c1-3-7-11(13)12-9-6-5-8-10(12)4-2/h10H,3-9H2,1-2H3

InChI Key

IHCUOSILMQTAFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCCCC1CC

Origin of Product

United States

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